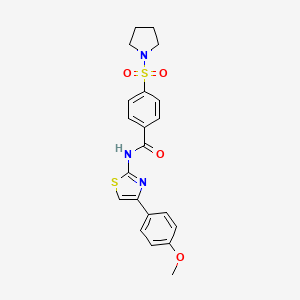

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal transmission. The inhibition of ache by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors .

Pharmacokinetics

The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, is distributed to the site of action, is metabolized efficiently, and is excreted in a timely manner. These properties contribute to the compound’s bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to an increased concentration of acetylcholine in the synaptic cleft . On a cellular level, this results in prolonged stimulation of cholinergic receptors, which can have various effects depending on the specific type of receptor and its location in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE

Activité Biologique

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

This compound features a thiazole ring, a methoxyphenyl group, and a pyrrolidine sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Tumor Cell Proliferation : Studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87MG). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : Preliminary research indicates that derivatives of thiazole compounds possess antimicrobial activities, suggesting that this compound may also exhibit similar properties. It potentially disrupts bacterial cell membranes and inhibits growth .

- Anti-inflammatory Effects : The sulfonamide group in the structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |

| Cytotoxicity | U87MG (Glioblastoma) | 0.8 | Cell cycle arrest |

| Antimicrobial | E. coli | 15 | Membrane disruption |

| Anti-inflammatory | LPS-induced macrophages | 10 | Cytokine inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The study suggested that the methoxy group plays a crucial role in enhancing cytotoxicity through increased lipophilicity and better membrane penetration .

- Antimicrobial Evaluation : A comparative analysis showed that thiazole derivatives, including this compound, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

- Anti-inflammatory Research : In vivo studies indicated that administration of this compound led to a significant reduction in inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPBZHWDWSTNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.